molecular formula C10H13N5O4 B10955738 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide

1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B10955738
M. Wt: 267.24 g/mol
InChI Key: LUIUPLGCBNPKMG-UHFFFAOYSA-N
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Description

1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group on the pyrazole ring and a piperidinecarboxamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. For instance, the reaction of hydrazine with ethyl acetoacetate under acidic or basic conditions can yield the pyrazole ring.

    Formation of the Piperidinecarboxamide Moiety: The piperidine ring can be synthesized through cyclization reactions involving 1,5-diamines and carbonyl compounds. The carboxamide group can be introduced through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The piperidinecarboxamide moiety can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of a nitro-substituted pyrazole ring and a piperidinecarboxamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

1-(4-nitro-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C10H13N5O4/c11-9(16)6-1-3-14(4-2-6)10(17)8-7(15(18)19)5-12-13-8/h5-6H,1-4H2,(H2,11,16)(H,12,13)

InChI Key

LUIUPLGCBNPKMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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